molecular formula C9H12N2O4 B10902791 Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B10902791
M. Wt: 212.20 g/mol
InChI Key: VZBRPIMRMOWKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ester groups at positions 3 and 5, and an ethyl group at position 1. It is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl hydrazine with diethyl oxalate, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the formation of the pyrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures a higher yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and carboxylic acids .

Scientific Research Applications

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 1-ethylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)5-6(10-11)8(12)14-2/h5H,4H2,1-3H3

InChI Key

VZBRPIMRMOWKRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.